Product packaging for Methyl alpha-bromophenylacetate(Cat. No.:CAS No. 3042-81-7)

Methyl alpha-bromophenylacetate

Cat. No.: B129345
CAS No.: 3042-81-7
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Chemistry

Methyl alpha-bromophenylacetate serves as a vital intermediate in a variety of organic transformations. Its structure, featuring a bromine atom alpha to an ester group, makes it a potent alkylating agent. wikipedia.org The presence of the phenyl group further influences its reactivity, making it a valuable precursor for the synthesis of more complex molecules. In contemporary organic chemistry, this compound is utilized as an initiator in polymerization reactions and as a key reagent in the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com For instance, it has been employed in atom transfer radical polymerization (ATRP) studies of methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA). sigmaaldrich.com

Historical Context of Alpha-Halogenated Esters in Synthesis

The utility of alpha-halogenated esters, and more broadly alpha-halo carboxylic acids, has been recognized for over a century. wikipedia.orgchemistrysteps.com Historically, their preparation was a key development, enabling a wide range of synthetic applications. One of the foundational methods for the synthesis of α-halo carboxylic acids is the Hell-Volhard-Zelinsky reaction, first reported in the 1880s. chemistrysteps.com This reaction involves the halogenation of a carboxylic acid at the alpha carbon in the presence of a phosphorus catalyst. chemistrysteps.com The subsequent esterification of these α-halo acids provided chemists with a versatile class of reagents. reddit.com These esters became instrumental in reactions such as the Darzens reaction, which forms α,β-epoxy esters (glycidic esters), and in the synthesis of amino acids through nucleophilic substitution of the halogen with ammonia. wikipedia.org The development and understanding of the reactivity of alpha-halogenated esters have thus been fundamental to the expansion of synthetic organic chemistry's toolkit.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 113 °C at 3 mmHg
Density 1.455 g/mL at 25 °C
Refractive Index n20/D 1.553

Sources: sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Key Identifiers

IdentifierValue
CAS Number 3042-81-7
InChI 1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
InChI Key NHFBYYMNJUMVOT-UHFFFAOYSA-N
SMILES COC(=O)C(Br)c1ccccc1

Sources: sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B129345 Methyl alpha-bromophenylacetate CAS No. 3042-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBYYMNJUMVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268424
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-81-7
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Record name Benzeneacetic acid, alpha-bromo-, methyl ester
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Record name 3042-81-7
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Record name Benzeneacetic acid, α-bromo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparations of Methyl Alpha Bromophenylacetate

Esterification and Alpha-Bromination Pathways

Traditional methods for the synthesis of Methyl alpha-bromophenylacetate often involve a two-step sequence: the formation of the methyl ester of phenylacetic acid, followed by bromination at the alpha position.

Reaction of Phenylacetic Acid with Thionyl Chloride and Methanol (B129727) Followed by Bromination

A common and efficient method for the esterification of phenylacetic acid involves the use of thionyl chloride (SOCl₂) and methanol (CH₃OH). In this process, thionyl chloride converts phenylacetic acid into its more reactive acid chloride derivative, phenylacetyl chloride. This intermediate then readily reacts with methanol to form methyl phenylacetate (B1230308). The subsequent step is the alpha-bromination of the newly formed ester. This can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

While a direct one-pot synthesis combining these two steps is not extensively documented for this specific product, the individual reactions are well-established in organic synthesis. For instance, the esterification of a similar compound, 2-(2-bromophenyl)acetic acid, with methanol and a catalytic amount of concentrated sulfuric acid proceeds with high yield. chemicalbook.com The general procedure for such an esterification involves refluxing the carboxylic acid in methanol with a catalytic amount of acid. chemicalbook.com

The subsequent alpha-bromination of the methyl phenylacetate can then be carried out. This reaction typically involves the use of a brominating agent and an initiator, as detailed in the following section.

Direct Bromination of Phenylacetate Esters Using Brominating Agents (e.g., Bromine, N-Bromosuccinimide)

The direct alpha-bromination of methyl phenylacetate offers a more direct route to this compound. This transformation is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like benzoyl peroxide or light. prepchem.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄).

A representative experimental procedure involves refluxing a mixture of methyl phenylacetate, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride. prepchem.com After the reaction is complete, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure to yield the desired product. prepchem.com

ReactantsReagentsSolventConditionsProductYield
Methyl phenylacetateN-Bromosuccinimide, Benzoyl Peroxide (catalytic)Carbon TetrachlorideRefluxThis compound~94%

Table 1: Representative conditions for the direct bromination of methyl phenylacetate. prepchem.com

Stereoselective Synthesis of Enantiopure this compound Precursors

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical industry. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgresearchgate.netsigmaaldrich.com For the synthesis of chiral α-bromo esters, a chiral alcohol can be used to form an ester with phenylacetic acid. Subsequent diastereoselective bromination of this chiral ester, followed by removal of the chiral auxiliary, would yield the enantiopure α-bromo acid, which can then be esterified to the methyl ester. Common chiral auxiliaries are often derived from readily available natural products like camphor (B46023) or amino acids. researchgate.net

Another powerful strategy is catalytic asymmetric synthesis. This approach involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For instance, a catalytic asymmetric Hiyama cross-coupling of racemic α-bromo esters with organosilanes has been developed using a nickel catalyst with a chiral diamine ligand, affording α-aryl esters with high enantioselectivity. organic-chemistry.org While this specific example demonstrates the formation of an α-aryl ester, similar principles of catalytic asymmetric transformation could be applied to the synthesis of chiral α-bromo esters.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, several green chemistry approaches have been explored, including the use of microwave irradiation, ultrasound, and phase-transfer catalysis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.orgnih.govresearchgate.netnih.govmdpi.com Both the esterification of carboxylic acids and the bromination of carbonyl compounds can be efficiently carried out under microwave conditions. Microwave-assisted esterification of various carboxylic acids has been reported to proceed in high yields within minutes. researchgate.netmdpi.com Similarly, the regioselective bromination of certain heterocyclic compounds using NBS has been achieved under microwave irradiation. nih.gov This suggests that a microwave-assisted two-step synthesis of this compound could be a viable and efficient green alternative.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.netnih.govrsc.orgrasayanjournal.co.innih.gov Ultrasound-assisted bromination of various substrates has been successfully demonstrated. nih.govrsc.orgrasayanjournal.co.in For example, the bromination of indazoles at the C3 position using dibromohydantoin was achieved in 30 minutes under mild, ultrasound-assisted conditions. nih.gov This technique could potentially be applied to the bromination of methyl phenylacetate, offering a greener and more efficient process.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. researchgate.net This method often allows for the use of milder reaction conditions, reduces the need for hazardous organic solvents, and can lead to improved yields. The synthesis of various esters and bromo compounds has been successfully achieved using PTC. For instance, the preparation of bromo-substituted aromatic esters of α,β-unsaturated acids has been reported using a phase-transfer catalyst. lookchem.com The application of PTC to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Green Chemistry ApproachPotential Application in SynthesisAdvantages
Microwave-Assisted SynthesisEsterification of phenylacetic acid; α-bromination of methyl phenylacetateReduced reaction times, increased yields, energy efficiency. rsc.orgnih.govresearchgate.netnih.govmdpi.com
Ultrasound-Assisted Synthesisα-bromination of methyl phenylacetateShorter reaction times, milder conditions, improved yields. nih.govrsc.orgrasayanjournal.co.in
Phase-Transfer CatalysisEsterification and/or bromination stepsMilder conditions, reduced use of hazardous solvents, improved yields. researchgate.netlookchem.com

Table 2: Overview of Green Chemistry Approaches for this compound Synthesis.

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon in methyl alpha-bromophenylacetate is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its use in synthesizing a variety of more complex molecules. The reaction typically proceeds via a nucleophilic substitution mechanism, most commonly an S\textsubscript{N}2 pathway, where a nucleophile displaces the bromide leaving group. nih.gov

One of the most synthetically useful transformations of this compound involves the formation of a new carbon-carbon bond at the alpha-position through alkylation. This is achieved by reacting it with carbon-based nucleophiles like enolates and organometallic reagents.

Enolate ions, which are generated from carbonyl compounds by deprotonation at the alpha-carbon, are effective nucleophiles for alkylating this compound. youtube.com The reaction is a classic S\textsubscript{N}2 displacement. youtube.com To achieve efficient enolate formation, especially from less acidic monocarbonyl compounds, strong, non-nucleophilic, and sterically hindered bases such as lithium diisopropylamide (LDA) are often employed. libretexts.orgmasterorganicchemistry.com The use of such bases ensures complete and rapid conversion to the enolate, minimizing side reactions.

Grignard reagents (R-MgX) are another class of powerful carbon nucleophiles used in alkylation reactions. While commonly known for their addition to carbonyl groups, they can also act as nucleophiles in S\textsubscript{N}2 reactions with alkyl halides. nih.gov The reaction of a Grignard reagent with this compound would result in the substitution of the bromine atom with the alkyl group from the Grignard reagent. However, the high basicity of Grignard reagents can lead to competing elimination reactions, particularly with secondary halides. youtube.com Research has shown that Grignard reagents can also serve as a source of halide nucleophiles, for instance, converting alkyl mesylates into alkyl halides, highlighting the complexity of their reactivity. nih.gov

When unsymmetrical ketones are used to generate enolate nucleophiles for reaction with substrates like this compound, the issue of regioselectivity arises. The deprotonation can occur at either the more-substituted or less-substituted α-carbon, leading to two different enolates (the thermodynamic and kinetic enolates, respectively). libretexts.org The choice of base and reaction conditions can control which regioisomeric product is formed. libretexts.orgnih.gov

Stereoselectivity is a key consideration as the alpha-carbon of this compound is a stereocenter. Nucleophilic substitution reactions proceeding via an S\textsubscript{N}2 mechanism are known to occur with an inversion of configuration at the chiral center. nih.gov Therefore, the reaction of an enantiomerically pure form of this compound with a nucleophile would be expected to yield a product with the opposite stereochemistry at the alpha-carbon. However, the stereochemical outcome can be complicated by factors that might favor an S\textsubscript{N}1-type mechanism or subsequent reactions that could racemize the product. nih.gov Studies on related systems, such as α-bromo-α-fluoro-β-lactams, have demonstrated that direct alkylation can proceed with complete diastereoselectivity, highlighting the potential for high stereochemical control in these reactions. nih.gov

The formation of different diastereomers in alkylation reactions can be governed by either kinetic or thermodynamic control, particularly when reacting with an unsymmetrical nucleophile. This is most clearly illustrated in the alkylation of unsymmetrical ketone enolates.

Kinetic Control : Using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) favors the rapid deprotonation of the most accessible, least sterically hindered α-proton. libretexts.orgmasterorganicchemistry.com This forms the "kinetic enolate." This process is generally irreversible at low temperatures. The resulting product is the one formed fastest. youtube.comlibretexts.org

Thermodynamic Control : Using a smaller, non-hindered base (like NaH or an alkoxide) at higher temperatures allows for an equilibrium to be established between the ketone and its possible enolates. libretexts.orgmasterorganicchemistry.com In this scenario, the more stable, more substituted "thermodynamic enolate" predominates at equilibrium. The major product will be the one derived from this more stable intermediate. libretexts.org

The temperature is a critical factor; even with LDA, warming the reaction from -78 °C to 0 °C can be enough to allow for equilibration and favor the thermodynamic product. youtube.com This control over which enolate is formed allows for the selective synthesis of different regioisomeric and, consequently, diastereomeric products.

This compound serves as a valuable starting material for the synthesis of various substituted phenylacetic acids and their derivatives. A typical synthetic route involves a nucleophilic substitution reaction followed by hydrolysis of the ester group. For instance, a patented process describes the reaction of methyl α-bromo 2-chloro phenylacetate (B1230308) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) in methanol (B129727) with sodium bicarbonate as a base. google.com This S\textsubscript{N}2 reaction yields the corresponding substituted ester, which can then be hydrolyzed to the desired substituted phenylacetic acid. google.com This general strategy allows for the introduction of a wide range of substituents at the alpha-position.

Alkylation Reactions with Various Nucleophiles (e.g., Enolates, Grignard Reagents)

Radical Reactions and Polymerization Mechanisms

Beyond its utility in ionic reactions, this compound is a key component in the field of polymer chemistry, specifically as an initiator for controlled radical polymerization.

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. lookchem.comnih.gov

The initiation step in ATRP involves the homolytic cleavage of the weak carbon-bromine bond of the initiator. This is mediated by a transition metal complex, typically a copper(I) species, which abstracts the bromine atom. This process generates a carbon-centered radical at the alpha-position of the phenylacetate moiety and oxidizes the metal complex (e.g., Cu(I) to Cu(II)). This newly formed radical then adds to a monomer molecule (like methyl methacrylate (B99206), MMA), starting the polymerization chain. lookchem.comrsc.org

The success of ATRP relies on a rapid and reversible equilibrium between a small number of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a halogen). rsc.orgacs.org The choice of initiator is crucial, as its structure determines the rate of initiation. For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. nih.govnih.gov Ethyl α-bromophenylacetate (EBrPA), a close analogue, has been shown to successfully initiate the polymerization of MMA, demonstrating high initiation efficiency. rsc.orgnih.gov This indicates that the phenylacetate-derived radical is effective at starting polymer chain growth.

The table below presents data on the ATRP of methyl methacrylate (MMA) initiated by halo-ester initiators, illustrating the controlled nature of the polymerization.

EntryInitiatorMonomerCatalyst SystemTime (h)Conversion (%)M\textsubscript{n, GPC} ( g/mol )Đ (M\textsubscript{w}/M\textsubscript{n})Initiation Efficiency (%)
1HOBIBMMACuBr\textsubscript{2}/Me\textsubscript{6}Tren/Cu\textsuperscript{0} wire11010,8001.09>90
2HOBIBMMACuBr\textsubscript{2}/Me\textsubscript{6}Tren/Cu\textsuperscript{0} wire43636,4001.10>90
3EBiBMMAFeCl\textsubscript{3}·6H\textsubscript{2}O/Succinic Acid/AIBN248511,2001.25High
4EBrPAMMALiI249331,4001.14-

HOBIB: 2-hydroxyethyl α-bromoisobutyrate, EBiB: ethyl 2-bromoisobutyrate, EBrPA: ethyl α-bromophenylacetate. Data adapted from various studies to illustrate typical results. nih.govrsc.orgnih.gov

This table demonstrates that initiators structurally related to this compound can produce polymers with predictable molecular weights and low dispersity (Đ), which are hallmarks of a controlled polymerization process with high initiation efficiency. nih.govnih.gov

Cyclopropanation Reactions via Carbene Intermediates

Cyclopropanation reactions are a fundamental method for synthesizing three-membered rings, which are valuable building blocks in organic chemistry. libretexts.org One common approach involves the reaction of a carbene with an alkene. libretexts.orgmasterorganicchemistry.com Carbenes are highly reactive species with a neutral divalent carbon atom. They can be generated from various precursors, and their reaction with alkenes typically proceeds in a concerted manner, preserving the stereochemistry of the alkene. masterorganicchemistry.com While the direct use of this compound to generate a carbene for cyclopropanation is not explicitly described, the generation of carbenes from related α-haloesters is a known transformation. The alpha-elimination of a hydrogen halide from an α-haloester using a strong base can lead to the formation of a carbene intermediate, which can then react with an alkene to form a cyclopropane. masterorganicchemistry.com

Catalytic Transformations Involving this compound

The unique structural features of this compound make it a versatile substrate in a range of catalytic reactions, leading to the formation of new carbon-carbon bonds and chiral centers.

Palladium-Catalyzed Homocoupling Reactions

This compound participates in palladium-catalyzed homocoupling reactions. sigmaaldrich.com These reactions typically involve the reductive coupling of two molecules of the bromoester to form a dimer. The general mechanism for palladium-catalyzed homocoupling of halo-compounds often involves the oxidative addition of the halide to a palladium(0) species, forming a palladium(II) intermediate. researchgate.net Subsequent steps can vary, but may involve transmetalation or other processes leading to a diorganopalladium(II) complex, which then undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net In some instances, these reactions are believed to proceed through radical intermediates, particularly when palladium nanoparticles are used as the catalyst. rsc.org The surface of the palladium nanoparticles can facilitate single-electron transfer processes, initiating a radical chain reaction. rsc.org

A plausible pathway for the homocoupling of this compound is the formation of a palladium enolate upon oxidative addition to a Pd(0) source. researchgate.net This enolate can then react further to produce the desired homocoupled product.

Asymmetric Michael Additions

While the direct use of this compound as the nucleophile in asymmetric Michael additions is not explicitly detailed in the provided results, related malonate derivatives are commonly employed in such reactions. capes.gov.br In a typical asymmetric Michael addition, a prochiral enolate, which could be generated from this compound, adds to a Michael acceptor (such as an α,β-unsaturated carbonyl compound) under the influence of a chiral catalyst. This process allows for the creation of a new stereocenter with high enantioselectivity. The stereochemical outcome of these reactions is governed by the ability of the chiral catalyst to differentiate between the two enantiofaces of the prochiral nucleophile or the Michael acceptor. capes.gov.br

Enzyme-Catalyzed Reactions and Biocatalysis

The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical catalysis. mt.com Enzymes can perform a wide array of chemical transformations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. mt.com

This compound has been utilized in the study of arylmalonate decarboxylase (AMDase), an enzyme that catalyzes the asymmetric decarboxylation of α-arylmalonates. elsevierpure.comfrontiersin.org In initial investigations, α-bromophenylacetate was used as an inhibitor to probe the active site of AMDase from Alcaligenes bronchisepticus. elsevierpure.com These inhibition studies were crucial in understanding the enzyme's catalytic mechanism. elsevierpure.com Although initially misinterpreted, further investigation revealed an irreversible inhibition, providing insights into the role of key amino acid residues, such as Cys188, in the catalytic cycle. elsevierpure.com

AMDase has been extensively studied for its ability to produce optically pure carboxylic acids from prochiral malonic acids. frontiersin.orgchemrxiv.org The enzyme exhibits a preference for substrates with aryl substituents. frontiersin.org Mechanistic studies, including quantum-chemical calculations, have been performed on substrates like α-methyl-α-phenylmalonic acid to understand the origins of the high enantioselectivity observed in AMDase-catalyzed decarboxylations. frontiersin.org These studies highlight the importance of the substrate's fit within the enzyme's binding pocket for stereochemical control. frontiersin.org More recent research has also explored the use of engineered AMDase variants to expand the substrate scope to include alkenyl malonates, revealing substrate-dependent changes in the reaction mechanism and stereochemical outcome. chemrxiv.org

Table of Research Findings on Catalytic Transformations

Reaction Type Catalyst/Enzyme Substrate(s) Key Findings References
HomocouplingPalladiumThis compound, 3,5-dimethyl phenyl boronic acidPalladium catalyzes the homocoupling reaction. sigmaaldrich.com The mechanism can involve radical intermediates on palladium nanoparticle surfaces. rsc.org sigmaaldrich.comrsc.org
Asymmetric Michael Additionl-Proline rubidium saltDi(tert-butyl) malonate, (E)-enonesHigh enantiomeric excesses achieved through enantioface discrimination. capes.gov.br capes.gov.br
Asymmetric DecarboxylationArylmalonate Decarboxylase (AMDase)α-ArylmalonatesAMDase from Alcaligenes bronchisepticus catalyzes asymmetric decarboxylation. elsevierpure.comfrontiersin.org α-Bromophenylacetate acts as an irreversible inhibitor. elsevierpure.com Stereoselectivity is determined by substrate binding in the enzyme's active site. frontiersin.org elsevierpure.comfrontiersin.org
Engineered Enzyme CatalysisEngineered AMDase variantsAlkenyl malonatesEngineered variants show altered substrate scope and can exhibit different stereochemical outcomes (inversion vs. retention) depending on the substrate. chemrxiv.org chemrxiv.org
Substrate in Arylmalonate Decarboxylase Studies
Enantioselective Synthesis of Chiral Carboxylic Acids

The primary function of arylmalonate decarboxylase is the catalysis of asymmetric decarboxylation, a process that yields enantiomerically enriched chiral carboxylic acids. elsevierpure.com These compounds are highly valuable as building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enzyme's ability to control the stereochemistry at the newly formed chiral center makes it a powerful tool for enantioselective synthesis. The insights gained from inhibition studies using probes like this compound are therefore indirectly crucial for optimizing and understanding these biocatalytic processes. By clarifying the role of key residues like Cys188, researchers can better comprehend how the enzyme achieves its high degree of stereoselectivity. elsevierpure.com

Irreversible enzyme inhibition occurs when an inhibitor binds to an enzyme, often through the formation of a covalent bond, and permanently inactivates it. nih.govmdpi.com This contrasts with reversible inhibition, where the enzyme-inhibitor complex can dissociate.

Initial interpretations of the interaction between α-bromophenylacetate and arylmalonate decarboxylase suggested a reversible binding mode. elsevierpure.com However, detailed kinetic analysis later proved this to be incorrect. The reinvestigation conclusively demonstrated that the mode of inhibition is irreversible. elsevierpure.com This is consistent with the chemical nature of α-halo esters, which are known alkylating agents capable of forming stable covalent bonds with nucleophilic residues such as the thiol group of cysteine. The irreversible nature of the inhibition of AMDase by α-bromophenylacetate was a critical piece of evidence in refuting the thiol ester intermediate mechanism and establishing the role of Cys188 as a proton donor. elsevierpure.com

Table 2: Compound Reference List

Compound Name CAS Number Molecular Formula
This compound 3042-81-7 C₉H₉BrO₂

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Organic Moleculesnih.govwikipedia.orgnih.govgoogle.comnih.gov

The ability to undergo nucleophilic substitution at the bromine-bearing carbon and the diverse reactivity of the ester group make methyl alpha-bromophenylacetate a powerful tool for constructing intricate molecular architectures.

This compound serves as a precursor for the synthesis of various substituted phenylacetic acids, which are important pharmacophores found in many non-steroidal anti-inflammatory drugs (NSAIDs). One notable example is the synthesis of felbinac, or 4-biphenylacetic acid. While the direct synthesis of felbinac from this compound is not explicitly detailed in the provided search results, a closely related synthesis starts from ethyl p-bromophenylacetate. google.com This suggests a plausible pathway where the bromine at the para position of the phenyl ring can undergo cross-coupling reactions, such as the Suzuki coupling with phenylboronic acid, followed by hydrolysis of the ester to yield the final substituted phenylacetic acid.

Another example involves the synthesis of S-4-(3-thienyl)phenyl-alpha-methylacetic acid, an intermediate for the NSAID atliprofen. nih.gov Although this synthesis starts from a different precursor, it highlights the importance of alpha-aryl acetic acid derivatives in medicinal chemistry. The general strategy often involves the creation of the substituted phenyl ring followed by elaboration of the acetic acid side chain, where a bromoacetate (B1195939) derivative could be a key reactant.

A general route to substituted phenylacetic acids using a bromoester like this compound can be conceptualized as follows:

Reactant 1Reactant 2Reaction TypeProduct
This compoundOrganometallic reagent (e.g., Grignard, organocuprate)Nucleophilic substitutionSubstituted methyl phenylacetate (B1230308)
Substituted methyl phenylacetateAcid or BaseHydrolysisSubstituted phenylacetic acid

This table illustrates a generalized two-step process for creating a variety of substituted phenylacetic acids.

The enolate derived from this compound can participate in various condensation reactions to form new carbon-carbon bonds, leading to the construction of alpha-aryl carbonyl moieties. Two important examples of such reactions are the Reformatsky and Darzens condensations.

The Reformatsky reaction involves the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc metal to form a beta-hydroxy ester. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group. In the case of this compound, reaction with an aldehyde or ketone would yield a beta-hydroxy-alpha-phenyl ester.

The Darzens condensation (or glycidic ester condensation) involves the reaction of an alpha-haloester with a ketone or aldehyde in the presence of a base to form an alpha,beta-epoxy ester (a glycidic ester). wikipedia.org The reaction is initiated by the deprotonation of the alpha-carbon of the haloester, followed by nucleophilic attack on the carbonyl compound and subsequent intramolecular nucleophilic substitution to form the epoxide ring.

A representative Darzens condensation is shown below:

Reactant 1Reactant 2BaseProduct
This compoundBenzaldehydeSodium ethoxideMethyl 3-phenyl-2-phenyloxirane-2-carboxylate

This table provides a specific example of a Darzens condensation to form an alpha-aryl carbonyl moiety in the form of a glycidic ester.

Coumarins are a class of naturally occurring compounds with a wide range of biological activities. The Perkin reaction is a classical method for synthesizing coumarins, which involves the condensation of an aromatic aldehyde with a carboxylic anhydride. nih.govunica.itscirp.org A variation of this, the Perkin-Oglialoro reaction, utilizes a phenylacetic acid derivative. This suggests that this compound could be a suitable precursor for the synthesis of 3-phenylcoumarins.

The proposed reaction would involve the condensation of a salicylaldehyde (B1680747) with this compound in the presence of a base. The reaction likely proceeds through the formation of an intermediate ester, which then undergoes an intramolecular cyclization and dehydration to form the coumarin (B35378) ring.

A plausible reaction scheme is outlined below:

Reactant 1Reactant 2BaseProduct
SalicylaldehydeThis compoundTriethylamine3-Phenylcoumarin

This table illustrates a potential pathway to 3-phenylcoumarins, an important class of heterocyclic compounds.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are important intermediates in organic synthesis and are known to exhibit a variety of biological activities, including enzyme inhibition. While there is no direct evidence in the provided search results linking this compound to the synthesis of Schiff base inhibitors of Lymphoid-specific tyrosine phosphatase (Lyp), the structural components suggest a potential synthetic route.

Lyp is a protein tyrosine phosphatase that plays a critical role in the regulation of the immune system, and its inhibitors are of interest for the treatment of autoimmune diseases. nih.govnih.gov Known inhibitors of Lyp often contain a salicylic (B10762653) acid or a related acidic functional group that can interact with the active site of the enzyme. nih.govnih.gov

A hypothetical pathway to a Schiff base analog for potential Lyp inhibition could involve the reaction of an amino acid with this compound. The resulting product, a substituted amino acid ester, could then be further modified. For instance, the phenylacetic acid moiety could serve as a scaffold to which other functional groups known to interact with the Lyp active site are attached.

A general scheme for the synthesis of a Schiff base precursor from this compound is as follows:

Reactant 1Reactant 2Product
This compoundAmino acid esterN-(1-methoxy-1-oxo-2-phenylpropan-2-yl)amino acid ester

Further elaboration of this product would be necessary to generate a molecule with the potential for Lyp inhibition.

Polymer Chemistry and Materials Sciencenih.govdigitellinc.comlookchem.comrsc.orgsigmaaldrich.com

The ability of the carbon-bromine bond in this compound to undergo homolytic cleavage makes it a valuable tool in polymer chemistry, particularly in the field of controlled radical polymerization.

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govdigitellinc.comrsc.org

In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the growing polymer chain by transferring a halogen atom between the metal center and the polymer chain end. This compound can initiate the polymerization of various monomers, including styrenes and acrylates. rsc.orgcmu.edu The polymerization process is characterized by a linear increase in molecular weight with conversion and narrow molecular weight distributions (polydispersity index, PDI).

Below is a representative data table for the ATRP of styrene (B11656) initiated by this compound, based on typical results for such polymerizations.

MonomerInitiatorCatalyst/LigandTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
StyreneThis compoundCuBr/PMDETA1106859,2001.15
StyreneThis compoundCuBr/PMDETA110129510,3001.18

This data is representative and intended for illustrative purposes.

This table showcases the controlled nature of the polymerization, with high conversions and low polydispersity indices, which are characteristic features of ATRP.

Initiator in Controlled Radical Polymerizations

Synthesis of Functional Polymers

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating polymers with controlled molecular weights and low polydispersity. cmu.edusigmaaldrich.com this compound is frequently employed as an initiator in ATRP. lookchem.comsigmaaldrich.com The process involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex, which generates a radical that can then propagate by adding to monomer units. sigmaaldrich.com This controlled radical process allows for the synthesis of a wide array of functional polymers from monomers like styrenes and (meth)acrylates. cmu.edu

The functionality of the resulting polymers can be tailored by using functional monomers or by post-polymerization modification of the polymer chains. cmu.edu For instance, the synthesis of amphiphilic block copolymers, which have applications in drug delivery and as stabilizers, can be achieved using ATRP initiated by compounds like this compound. cmu.edu

A key advantage of ATRP is its tolerance to a variety of functional groups within the monomers, leading to the direct incorporation of functionalities along the polymer chain. cmu.edu Furthermore, the initiator fragment, derived from this compound, becomes the α-end group of the polymer, while the bromine atom remains at the ω-end. sigmaaldrich.com This terminal halogen can be used for further chemical transformations, including chain extension to form block copolymers or end-capping reactions to introduce specific functionalities. cmu.edusigmaaldrich.com

Table 1: Examples of Functional Polymers Synthesized using ATRP with α-Haloester Initiators

MonomerPolymer ApplicationReference
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)Water-soluble polymers for environmental protection, drug delivery, and sensors. cmu.edu cmu.edu
Hydroxyethyl acrylate (B77674) (HEA)Synthesis of amphiphilic block copolymers after protection and deprotection of the hydroxyl group. cmu.edu cmu.edu
Methyl methacrylate (MMA)Used in studies of polymerization kinetics and for producing polymers with unique properties via supercritical fluid polymerization. lookchem.com lookchem.com
Fabrication of Nanofibrous Membranes via Subsurface-Initiated ATRP

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a technique used to grow polymer brushes from a substrate, creating materials with modified surface properties. nih.gov This method has been adapted for the fabrication of functional nanofibrous membranes. In a novel approach, SI-ATRP can be initiated from the subsurface of materials like polyamide (PA) fibers. nih.gov

The process begins with the immobilization of an ATRP initiator onto the surface of the fibers. nih.gov For example, 2-bromo-2-methylpropionyl bromide can be used to introduce initiating sites on polyamide fabric. nih.gov Subsequently, a controlled radical polymerization of monomers such as methyl methacrylate (MMA) or styrene is initiated from these sites. nih.gov This results in the growth of polymer chains from the surface, forming a nanofibrous membrane with tailored properties. The ability to perform sequential polymerizations allows for the creation of mixed polymer brushes on the surface. nih.gov

Synthesis of Ultrahigh Molecular Weight Polymers

The synthesis of ultrahigh molecular weight (UHMW) polymers with controlled structures presents a significant challenge. researchgate.net Recently, rationally designed borane (B79455) radical initiators have been used in conjunction with controlled radical polymerization techniques to produce UHMW polymers. researchgate.net While not directly involving this compound as the primary initiator, this methodology highlights the advancements in controlled polymerization that can be applied to various initiator systems. The key to this approach is the slow release of radicals, which allows for the controlled growth of very long polymer chains. researchgate.net This technique has been successful in polymerizing (meth)acrylates to achieve molecular weights of up to 3 million g/mol with narrow molecular weight distributions. researchgate.net The high degree of "livingness" in these systems is demonstrated by the successful chain extension of these UHMW polymers to form block copolymers. researchgate.net

Use in Metal-Organic Framework (MOF) Chemistry

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their tunable structures and high surface areas make them promising for applications in catalysis, gas storage, and separation. rsc.orgrsc.org this compound and similar molecules can interact with and be utilized within the unique chemical environments of MOFs.

Co-initiator in MOF-Promoted Polymerization Reactions

MOFs can act as scaffolds or "nanoflasks" to control polymerization reactions. rsc.org Polymerizations can occur within the pores of the MOF or be initiated from the MOF structure itself. rsc.org In some cases, an external initiator is used to trigger the polymerization of monomers confined within the MOF pores. rsc.org While direct use of this compound as a co-initiator in published MOF-promoted polymerizations is not extensively detailed, the principles of using external initiators are well-established. rsc.org The confinement of the polymerization within the MOF's nanochannels can influence the structure and properties of the resulting polymer. rsc.org Furthermore, MOFs can be designed to possess catalytic sites that can participate in the polymerization process. rsc.orgresearchgate.net

Dehalogenation Processes within MOF Frameworks

The porous and functional nature of MOFs makes them suitable for catalyzing chemical reactions, including dehalogenation. nih.gov The dehalogenation of α-haloesters is a fundamental reaction in organic synthesis. wikipedia.orgresearchgate.net MOFs can act as heterogeneous photocatalysts for such reactions. For example, the metal-organic framework MFM-300(Cr) has been shown to photocatalyze the dehalogenative deuteration of various aryl and alkyl halides. nih.gov This process involves the activation of the halogenated substrate through binding within the MOF's pores, followed by a photo-induced single electron transfer that leads to the formation of a carbon-based radical intermediate and subsequent dehalogenation. nih.gov

While not specifically detailing this compound, these studies demonstrate the potential of MOFs to facilitate the dehalogenation of α-haloesters. The confined environment within the MOF can enhance reaction efficiency and selectivity. nih.gov Additionally, some MOFs have been developed to act as catalysts for halogen exchange reactions, further highlighting their utility in modifying halogenated organic compounds. chemistryviews.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reaction mechanisms. For methyl alpha-bromophenylacetate, specific DFT studies are not readily found.

There is a lack of published DFT studies aimed at elucidating the specific reaction mechanisms involving this compound. Such studies would typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction pathway.

While basic physicochemical properties are known, detailed predictions of properties and reactivity for this compound using DFT are not available. This would involve calculating parameters such as orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors.

The prediction of stereoselectivity in enzyme-catalyzed reactions is a key application of computational chemistry. While the enzymatic resolution of similar compounds is a known application of lipases, specific computational studies, including DFT calculations, that predict or explain the stereoselectivity of enzymes like Candida rugosa lipase (B570770) towards this compound are not found in the surveyed literature. Such studies would typically model the substrate docked into the enzyme's active site to understand the origins of enantiopreference.

A detailed analysis of the electronic structure and bonding of this compound using DFT methods, which would provide insights into the nature of its chemical bonds and electron distribution, is not present in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. There are no specific MD simulation studies found for this compound. Such simulations could provide valuable information on its conformational dynamics, interactions with solvents, or its behavior within the active site of an enzyme.

Quantum Chemical Cluster Approaches for Active Site Modeling

Quantum chemical cluster models, often used in conjunction with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are employed to study enzymatic reactions in high detail. This approach treats the active site of the enzyme with a high level of theory (quantum mechanics) while the rest of the protein is treated with a more computationally efficient method (molecular mechanics). No studies utilizing this approach specifically for the interaction of this compound with an enzyme's active site were identified.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of Methyl alpha-bromophenylacetate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the bromine atom, and the methyl protons of the ester group. A representative ¹H-NMR spectrum is available, showcasing the expected peak integrations and multiplicities. lookchem.com In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons usually appear as a multiplet in the range of 7.3-7.5 ppm. The methine proton (α-proton) is expected to be a singlet or a narrowly split multiplet around 5.3 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. The methyl protons of the ester group characteristically appear as a sharp singlet at approximately 3.7 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Phenyl-H (ortho, meta, para)7.3 - 7.5 (m)128.0 - 130.0
α-H~5.3 (s)~45.0
-OCH₃~3.7 (s)~53.0
C=O-~170.0
C-α-~138.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS), including MALDI-ToF

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): Under electron ionization, this compound (molecular weight: 229.07 g/mol for the most common isotopes) will generate a molecular ion peak ([M]⁺). Due to the presence of bromine, this molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for esters and halogenated compounds can be predicted. Alpha-cleavage next to the carbonyl group could lead to the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the bromo-phenylacetyl group. Cleavage of the carbon-bromine bond would result in a fragment at m/z 149, corresponding to the [C₆H₅CHCO₂CH₃]⁺ ion. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is also a common fragment in compounds containing a benzyl (B1604629) group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS: While MALDI-ToF is more commonly used for large molecules like polymers and biomolecules, it can be employed for the analysis of smaller organic molecules, particularly as initiators in polymerization studies. In the context of analyzing polymers synthesized using this compound as an initiator, MALDI-ToF can be used to determine the molecular weight distribution of the resulting polymer chains and to confirm the presence of the initiator fragment at the chain ends.

Chromatographic Techniques for Purity and Separation (e.g., GPC)

Chromatographic methods are vital for assessing the purity of this compound and for its separation from reaction mixtures or commercial products.

Gas Chromatography (GC): Gas chromatography is a suitable technique for determining the purity of this compound, given its volatility. A GC analysis would reveal the presence of any volatile impurities. Product specifications from commercial suppliers often indicate a purity of >97.0% as determined by GC. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would effectively separate this compound from non-volatile impurities and byproducts. The retention time and peak purity can be used to quantify the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl alpha-bromophenylacetate, and how can reaction conditions be optimized for yield?

  • Methodology : this compound is typically synthesized via esterification of alpha-bromophenylacetic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., reflux at 60–80°C), stoichiometric ratios (e.g., excess methanol), and purification via recrystallization or column chromatography. Comparative studies with ethyl esters (e.g., Ethyl 4-bromophenylacetate) suggest that solvent polarity and catalyst choice (e.g., H₂SO₄ vs. HCl) significantly impact yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm molecular structure by identifying peaks for the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).
  • IR : A strong C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550 cm⁻¹) validate the ester and bromine moieties.
  • XRD : Single-crystal X-ray diffraction (as used for Methyl 2-bromo-4-methylphenylacetate) provides definitive proof of molecular geometry and stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use OSHA-compliant chemical safety goggles and nitrile gloves to prevent ocular/skin contact.
  • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Dispose of waste via halogenated solvent protocols due to bromine content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or XRD data when analyzing this compound derivatives?

  • Methodology :

  • NMR inconsistencies : Compare experimental data with computational predictions (e.g., DFT calculations) or reference spectra of analogs like 3-bromophenylacetic acid (δ 2.6 ppm for CH₂COOH) .
  • XRD ambiguities : Use high-resolution crystallography to refine unit cell parameters, as demonstrated in studies of Cu(II) complexes with bromophenyl ligands .
  • Cross-validate with GC-MS or HPLC to rule out impurities affecting spectral clarity .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., palladium complexes in Suzuki-Miyaura couplings).
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled substrates to trace bond formation/cleavage pathways.
  • Computational modeling : DFT studies (e.g., on Ethyl alpha-iodophenylacetate analogs) can predict transition states and regioselectivity .

Q. How does varying substituents on the phenyl ring affect the physicochemical properties of this compound analogs?

  • Methodology :

  • Substituent effects : Compare melting points (e.g., 4-bromophenylacetic acid melts at 114–117°C vs. 3-bromo at 98–104°C) to assess crystallinity .
  • Electronic impacts : UV-Vis spectroscopy and cyclic voltammetry reveal how electron-withdrawing groups (e.g., Br) influence absorption spectra and redox behavior.
  • Thermal stability : TGA-DSC analysis quantifies decomposition temperatures, critical for applications in high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.